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Compound of Interest

Compound Name: 3-Bromobenzyl alcohol

Cat. No.: B105401

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-bromobenzyl alcohol, a key intermediate in pharmaceutical and organic synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This
document is intended for researchers, scientists, and professionals in drug development who
require a thorough understanding of this compound's analytical characteristics.

Spectroscopic Data Summary

The quantitative spectroscopic data for 3-bromobenzyl alcohol are summarized in the tables
below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

The 'H NMR spectrum provides information about the hydrogen atoms in the molecule. The
chemical shifts (0) are reported in parts per million (ppm) relative to a standard reference.
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~7.42 Singlet 1H Ar-H

~7.37 Doublet 1H Ar-H

~7.16 Multiplet 2H Ar-H

4.66 Singlet 2H -CH2-

1.98 Singlet 1H -OH

Note: The exact chemical shifts of the aromatic protons (Ar-H) can vary slightly and may

appear as a complex multiplet depending on the solvent and spectrometer resolution.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)

Assignment

143.3 Ar-C (quaternary)
130.2 Ar-CH

130.0 Ar-CH

129.1 Ar-CH

125.5 Ar-CH

122.5 Ar-C-Br (quaternary)
64.3 -CH2-

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups

present in 3-bromobenzyl alcohol.

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/product/b105401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

3350 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-CHz2-)

1600 - 1450 Medium to Weak Aromatic C=C ring stretch

1260 - 1000 Strong C-O stretch

780, ~680 Strong C-H out.-of-plane bend
(aromatic)

~600 Medium C-Br stretch

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio (m/z) of the parent
molecule and its fragments. The data presented here is for Electron lonization (EI).

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion peak,

188 /186 ~95/100 showing isotopic pattern of
Bromine)

107 ~80 [M - Br]*

79177 ~98/~35 [CeHa]* / [CeHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

1H and 3C NMR Spectroscopy
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e Sample Preparation: A sample of 3-bromobenzyl alcohol (approximately 5-10 mg) is
dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCls or DMSO-ds) in a 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0

ppm).

» Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz or higher for tH NMR and 100 MHz or higher for 13C NMR.

o Data Acquisition:

o For 'H NMR, a standard single-pulse experiment is performed. Key parameters include a
30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5
seconds.

o For 3C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to
single lines for each unique carbon. A larger number of scans is usually required due to
the low natural abundance of 13C.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or
the internal TMS standard.

Infrared (IR) Spectroscopy Protocol

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

e Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond
crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded.

o Sample Application: A small drop of neat 3-bromobenzyl alcohol is placed directly onto the
ATR crystal.

o Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm~1. Multiple
scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then
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analyzed for characteristic absorption bands.[1]

Mass Spectrometry Protocol

Electron lonization (El) Mass Spectrometry

o Sample Introduction: The 3-bromobenzyl alcohol sample is introduced into the mass
spectrometer, often via a Gas Chromatography (GC-MS) system for separation and
purification, or by direct insertion probe.[2]

« lonization: In the ion source, the vaporized sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[2]

[3]

o Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 3-Bromobenzyl alcohol.
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Caption: Workflow for Spectroscopic Analysis of 3-Bromobenzyl Alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromobenzyl Alcohol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105401#spectroscopic-data-of-3-bromobenzyl-
alcohol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b105401#spectroscopic-data-of-3-bromobenzyl-alcohol-nmr-ir-mass-spec
https://www.benchchem.com/product/b105401#spectroscopic-data-of-3-bromobenzyl-alcohol-nmr-ir-mass-spec
https://www.benchchem.com/product/b105401#spectroscopic-data-of-3-bromobenzyl-alcohol-nmr-ir-mass-spec
https://www.benchchem.com/product/b105401#spectroscopic-data-of-3-bromobenzyl-alcohol-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b105401?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

